molecular formula C27H44FNaO B12766911 Fluor-vigantoletten 1000 CAS No. 58542-37-3

Fluor-vigantoletten 1000

Cat. No.: B12766911
CAS No.: 58542-37-3
M. Wt: 426.6 g/mol
InChI Key: YOVMUQCEJWCJIA-YCSPVOOSSA-M
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Description

Fluor-vigantoletten 1000 is a pharmaceutical compound that combines colecalciferol (vitamin D3) and sodium fluoride. It is primarily used for the prevention of rickets and dental caries, particularly in populations at risk of vitamin D deficiency and fluoride deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fluor-vigantoletten 1000 involves the synthesis of colecalciferol and the incorporation of sodium fluoride. Colecalciferol is synthesized through the ultraviolet irradiation of 7-dehydrocholesterol, which is then purified and crystallized . Sodium fluoride is typically produced by neutralizing hydrofluoric acid with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound tablets involves blending the active ingredients with excipients such as sucrose and soya oil. The mixture is then compressed into tablets, which are coated and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Fluor-vigantoletten 1000 undergoes several chemical reactions, primarily involving its active components:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fluor-vigantoletten 1000 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fluor-vigantoletten 1000 can be compared with other compounds that contain either vitamin D3 or fluoride:

List of Similar Compounds

  • Ergocalciferol (Vitamin D2)
  • Calcium Fluoride
  • Cholecalciferol (Vitamin D3) without fluoride

This compound is unique in its combination of vitamin D3 and fluoride, providing dual benefits for bone and dental health .

Properties

CAS No.

58542-37-3

Molecular Formula

C27H44FNaO

Molecular Weight

426.6 g/mol

IUPAC Name

sodium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;fluoride

InChI

InChI=1S/C27H44O.FH.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3;;/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3;1H;/q;;+1/p-1/b22-12+,23-13-;;/t21-,24-,25-,26+,27-;;/m1../s1

InChI Key

YOVMUQCEJWCJIA-YCSPVOOSSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.[F-].[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[F-].[Na+]

Origin of Product

United States

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